molecular formula C7H14ClNO2 B130500 N-Boc-2-chloroethylamine CAS No. 71999-74-1

N-Boc-2-chloroethylamine

Cat. No.: B130500
CAS No.: 71999-74-1
M. Wt: 179.64 g/mol
InChI Key: VACLTXTYDFLHJW-UHFFFAOYSA-N
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Description

N-Boc-2-chloroethylamine, also known as this compound, is a useful research compound. Its molecular formula is C7H14ClNO2 and its molecular weight is 179.64 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Novel Compounds : N-Boc-2-chloroethylamine is used in the synthesis of novel compounds. For example, it was involved in the synthesis of novel proline-based imidazolium ionic liquids, which demonstrated similar characteristics to conventional imidazolium ionic liquids (Chaubey, Patra, & Mishra, 2020).

  • Development of New Isotopically Labeled Compounds : The compound has been used to create isotopically labeled derivatives like [1-13C, 1-14C]2-chloroethylamine hydrochloride, which are valuable in various research applications (Narayan & Chang, 1982).

  • Investigating Chemical Properties : Research on the infrared-induced conformational isomerization of 2-chloroethylamine highlights its potential in studying chemical reactions and properties (Nakata & Tasumi, 1984).

  • Photocatalysis : this compound is used in the development of photocatalysts like N-doped (BiO)2CO3 hierarchical hollow microspheres (N-BOC), which are efficient in visible light photocatalysis and air cleaning (Dong et al., 2013).

  • Synthesis of Peptides and Amino Acids : The compound plays a role in the synthesis of protected amino acids and peptides. An example includes its use in the electrophilic amination process for N-Boc protection of amino groups (Jahani et al., 2011).

  • Preparation of Phytosteryl Amino Acid Ester Hydrochlorides : this compound aids in the preparation of these esters, showing potential in food systems due to their emulsifying properties (Jia et al., 2019).

Mechanism of Action

Target of Action

N-Boc-2-chloroethylamine, also known as tert-butyl 2-chloroethylcarbamate , is primarily used as a reagent in organic synthesis .

Mode of Action

The primary role of this compound in organic synthesis is as a protecting group for amines . The Boc (tert-butyloxycarbonyl) group is one of the classical masking functionalities employed in organic synthesis for the protection of amino groups . This compound can react with amines to form a carbamate, protecting the amine from further reactions . The Boc group can then be removed under acidic conditions when the protection is no longer needed .

Biochemical Pathways

Instead, it is used in the laboratory to facilitate the synthesis of more complex molecules, including pharmaceuticals and biologically active compounds .

Result of Action

The primary result of this compound’s action is the protection of an amine group during organic synthesis . This allows chemists to perform reactions on other parts of the molecule without affecting the amine. Once the other reactions are complete, the Boc group can be removed to reveal the original amine .

Action Environment

The action of this compound is highly dependent on the reaction conditions. For example, the addition of the Boc group to an amine typically requires a base and an organic solvent . The removal of the Boc group, on the other hand, requires acidic conditions . Temperature, solvent, and the presence of other reactants can all influence the efficiency and selectivity of these reactions .

Safety and Hazards

N-Boc-2-chloroethylamine is considered hazardous. It has been assigned the signal word “Danger” and is associated with the hazard statements H302, H312, H314, H315, H319, H332, H335, which indicate various hazards including acute toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .

Future Directions

N-Boc-2-chloroethylamine is a valuable reagent in organic synthesis, particularly in the synthesis of peptides. Future research may focus on developing more efficient and environmentally friendly methods for the synthesis and deprotection of Boc-protected amines .

Properties

IUPAC Name

tert-butyl N-(2-chloroethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14ClNO2/c1-7(2,3)11-6(10)9-5-4-8/h4-5H2,1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VACLTXTYDFLHJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00396531
Record name N-Boc-2-chloroethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00396531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71999-74-1
Record name N-Boc-2-chloroethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00396531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(tert-Butoxycarbonyl)amino]-2-chloroethane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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